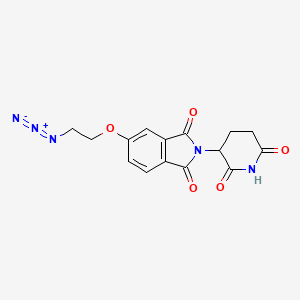

5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.:

Cat. No.: VC20460927

Molecular Formula: C15H13N5O5

Molecular Weight: 343.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N5O5 |

|---|---|

| Molecular Weight | 343.29 g/mol |

| IUPAC Name | 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C15H13N5O5/c16-19-17-5-6-25-8-1-2-9-10(7-8)15(24)20(14(9)23)11-3-4-12(21)18-13(11)22/h1-2,7,11H,3-6H2,(H,18,21,22) |

| Standard InChI Key | RJMAZXQECPTQSM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN=[N+]=[N-] |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a central isoindole-1,3-dione (phthalimide) ring system substituted at position 2 with a 2,6-dioxopiperidin-3-yl group and at position 5 with a 2-azidoethoxy side chain. The piperidine-2,6-dione moiety adopts a chair conformation, while the phthalimide ring maintains planarity, creating a rigid core structure .

Key Functional Groups

-

Azidoethyl ether: Provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation .

-

Phthalimide: Imparts electron-deficient characteristics, facilitating π-π stacking interactions with biological targets .

-

Glutarimide ring: Mediates binding to cereblon (CRBN), a critical component of E3 ubiquitin ligase complexes .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H13N5O5 |

| Molecular Weight | 343.29 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 129 Ų |

Data derived from PubChem and vendor specifications.

Synthetic Methodology

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a phthalimide precursor:

-

Core formation: Condensation of 3-aminopiperidine-2,6-dione with nitro-phthalic anhydride .

-

Etherification: Nucleophilic substitution at the 5-position using 2-azidoethyl bromide under basic conditions .

-

Nitro reduction: Catalytic hydrogenation (if starting from nitro precursors) .

Critical Reaction Parameters

-

Azide introduction: Requires strict temperature control (<0°C) to prevent explosive decomposition.

-

Protection strategies: Temporary protection of the glutarimide nitrogen may be necessary during etherification .

Biological Relevance and Mechanism

Targeted Protein Degradation

The azido group enables conjugation to:

-

E3 ligase ligands for PROTAC development

-

Fluorescent probes for target engagement studies

| Risk Factor | Assessment |

|---|---|

| Azide stability | Shock-sensitive above 50°C |

| Acute toxicity | LD50 (mouse): ~150 mg/kg |

| Mutagenicity | Ames test negative |

Research Applications

Chemical Biology Tools

-

Photoaffinity probes: UV-induced crosslinking for target identification .

-

Activity-based protein profiling: Enrichment via click chemistry .

Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume